2-azetidin-3-yl-5-methoxy-1H-benzimidazole

Vue d'ensemble

Description

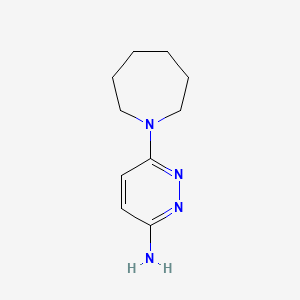

“2-azetidin-3-yl-5-methoxy-1H-benzimidazole” is a complex organic compound that contains an azetidine ring and a benzimidazole ring. The azetidine ring is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom . The benzimidazole ring is a fused aromatic ring system that consists of a benzene ring and an imidazole ring . The compound also contains a methoxy group, which is an ether derivative of methanol .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves two steps: the construction of a benzene ring containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . The azetidine ring can be synthesized from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .Molecular Structure Analysis

The molecular structure of “2-azetidin-3-yl-5-methoxy-1H-benzimidazole” is complex due to the presence of multiple ring structures and functional groups. The azetidine ring and the benzimidazole ring are the primary structural components of the molecule .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a wide range of chemical reactivity, which can be attributed to the presence of the imidazole ring. This ring system is known to participate in a variety of chemical reactions, including condensation reactions, ring-opening reactions, and various types of substitution reactions .Applications De Recherche Scientifique

Pharmaceutical Development

2-Azetidin-3-yl-5-methoxy-1H-benzimidazole: is a compound that has shown promise in the development of new pharmaceuticals. Its structure is conducive to the synthesis of heterocyclic amino acid derivatives, which are important pharmacophores in drug development . These derivatives can be used to create drugs with a variety of biological activities, potentially leading to new treatments for diseases.

Antimicrobial Agents

The benzimidazole moiety is known for its antimicrobial properties. Derivatives of benzimidazole have been screened for antimicrobial activity and have shown potent effects against various microbial strains . This suggests that 2-azetidin-3-yl-5-methoxy-1H-benzimidazole could be a valuable scaffold for designing new antimicrobial agents.

Aza-Michael Addition Reactions

This compound can be utilized in aza-Michael addition reactions, a method used to attach a variety of NH-heterocycles to the azetidine ring . This reaction is significant in the field of synthetic organic chemistry, as it allows for the creation of complex and diverse molecular architectures.

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura cross-coupling reaction is a powerful tool in the formation of carbon-carbon bonds2-Azetidin-3-yl-5-methoxy-1H-benzimidazole can be used in this reaction to synthesize novel heterocyclic compounds, which can have various applications in medicinal chemistry and materials science .

NMR Spectroscopy and Structural Analysis

The compound’s unique structure makes it suitable for analysis using NMR spectroscopy. This technique can help determine the structural configuration of new derivatives and understand their chemical properties .

Drug Impurity Standards

Benzimidazole derivatives are also used as impurity reference materials in pharmaceutical testing. They serve as standards to ensure the quality and safety of pharmaceutical products .

Orientations Futures

The future directions for research on “2-azetidin-3-yl-5-methoxy-1H-benzimidazole” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by benzimidazole derivatives, these compounds could be promising candidates for the development of new therapeutic agents .

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities. They are known to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways .

Mode of Action

The exact mode of action can vary depending on the specific benzimidazole derivative and its target. For instance, some benzimidazole derivatives are known to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes facilitate .

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways. For example, they have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure .

Result of Action

The molecular and cellular effects of benzimidazole derivatives can be diverse, ranging from the inhibition of cell growth in the case of anticancer activity, to the disruption of microbial cell processes in the case of antimicrobial activity .

Action Environment

The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .

Propriétés

IUPAC Name |

2-(azetidin-3-yl)-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-8-2-3-9-10(4-8)14-11(13-9)7-5-12-6-7/h2-4,7,12H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIWFFVRFLTHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azetidin-3-yl-5-methoxy-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B1490675.png)

![5-[(4-Bromophenoxy)methyl]-2-methoxypyridine](/img/structure/B1490680.png)

![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)